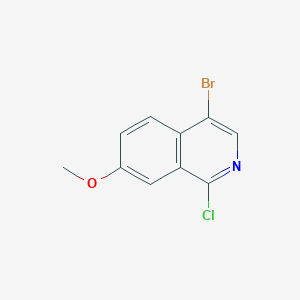

4-Bromo-1-chloro-7-methoxyisoquinoline

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 4-bromo-1-chloro-7-methoxyisoquinoline , reflects the positions of its substituents on the isoquinoline backbone. The parent isoquinoline structure consists of a benzene ring fused to a pyridine ring, with nitrogen at position 2. Substitution occurs at carbon 1 (chlorine), carbon 4 (bromine), and carbon 7 (methoxy group). The molecular formula, C₁₀H₇BrClNO , corresponds to a molecular weight of 272.53 g/mol.

The methoxy group at position 7 introduces electron-donating resonance effects, while bromine and chlorine at positions 4 and 1, respectively, exert electron-withdrawing inductive effects. This combination creates a polarized electronic environment, influencing reactivity and intermolecular interactions. The SMILES notation (COC1=CC2=C(C=C1)C(=CN=C2Cl)Br) and InChI key (XNCSDEUKPCVVBQ-UHFFFAOYSA-N) further encode the connectivity and stereochemical details.

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies of analogous isoquinoline derivatives, such as berberine-DNA complexes, reveal planar bicyclic systems with bond lengths consistent with aromaticity. For 4-bromo-1-chloro-7-methoxyisoquinoline, computational models predict a similar planar geometry, with key bond lengths including:

| Bond Type | Predicted Length (Å) |

|---|---|

| C1–Cl (position 1) | 1.73 |

| C4–Br (position 4) | 1.90 |

| C7–O (methoxy) | 1.36 |

| N–C2 (pyridine nitrogen) | 1.33 |

The methoxy group’s oxygen atom participates in weak hydrogen bonding with adjacent molecules, as observed in crystallographic studies of related compounds. Halogen substituents contribute to van der Waals interactions, enhancing molecular packing in the solid state. While experimental crystallographic data for this specific compound remains limited, comparisons with 8-bromo-7-methoxyisoquinoline (bond angles: C–N–C ≈ 120°) suggest minimal distortion from ideal sp² hybridization.

Comparative Structural Analysis with Isoquinoline Derivatives

Structural comparisons highlight the impact of substituent positioning on electronic and steric properties:

4-Bromo-1-chloro-7-methoxyisoquinoline vs. 8-Bromo-7-methoxyisoquinoline :

- The bromine at position 4 in the former induces greater electron withdrawal from the pyridine ring compared to position 8 in the latter, altering electrophilic substitution preferences.

- Methoxy groups at position 7 stabilize the aromatic system via resonance, whereas position 6 methoxy substitution (e.g., 7-bromo-1-chloro-6-methoxyisoquinoline ) shifts electron density toward the benzene ring.

Halogenated Derivatives :

These comparisons underscore how subtle positional changes modulate reactivity and physicochemical behavior in isoquinoline-based systems.

Tautomeric Forms and Resonance Stabilization

Isoquinoline derivatives exhibit tautomerism influenced by substituents. For 4-bromo-1-chloro-7-methoxyisoquinoline, the parent structure’s lactam-lactim tautomerism is suppressed due to halogen and methoxy substitution. Resonance stabilization arises primarily through conjugation between the methoxy group’s oxygen lone pairs and the aromatic π-system. Key resonance contributors include:

- Methoxy-mediated resonance : Delocalization of the oxygen lone pairs into the benzene ring, enhancing electron density at positions 6 and 8.

- Halogen effects : Bromine and chlorine withdraw electron density via inductive effects, polarizing the π-system and stabilizing charge-separated resonance forms.

The compound’s tautomeric equilibrium is skewed toward the aromatic lactam form , as evidenced by ultraviolet spectroscopy of analogous 3-hydroxyisoquinolines. Substituent electronegativity further stabilizes this form, minimizing enol-keto shifts observed in less electronegative analogs.

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSDEUKPCVVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782837-64-2 | |

| Record name | 4-bromo-1-chloro-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Synthesis of 3-chloro-4-hydroxy-7-methoxyquinoline

- Reagents & Conditions:

- 4-Hydroxy-7-methoxyquinoline dissolved in a solvent such as acetonitrile or dimethyl sulfoxide.

- N-chlorosuccinimide (NCS) added in molar ratios of 1:1 to 1:3 relative to the quinoline derivative.

- Reaction temperature: 70–90 °C.

- Reaction time: 7–12 hours.

- Outcome: Formation of 3-chloro-4-hydroxy-7-methoxyquinoline as a yellow solid, isolated by filtration and drying.

Step 2: Synthesis of 4-bromo-3-chloro-7-methoxyquinoline

- Reagents & Conditions:

- 3-Chloro-4-hydroxy-7-methoxyquinoline dissolved in solvents such as carbon tetrachloride or 1,2-dichloroethane with additives like N,N-dimethylformamide.

- Phosphorus tribromide oxide (tribromooxyphosphorus) added in molar excess (1:1 to 1:5).

- Reaction temperatures: initially cooled to -10 to -7 °C, then warmed to 3–70 °C.

- Reaction time: 30 minutes to 24 hours.

- Workup: Brown solid formed is filtered, dissolved in ice water, pH adjusted to ≥7 with alkali (potassium hydroxide or ammonia water), solid separated and dried.

- Yield: Approximately 58–64 g from 50 g starting hydroxy compound, indicating good conversion.

Preparation of Isoquinoline Core and Methoxylation

While the above method focuses on quinoline derivatives, isoquinoline analogues can be prepared by analogous methods:

- Skraup Condensation Reaction:

Starting from dibromoanilines and glycerol under acidic conditions to form dibromoquinolines or isoquinolines. - Methoxylation:

Treatment of dibromoquinoline intermediates with sodium methoxide in methanol/DMF at 60 °C for 2 hours leads to methoxy-substituted products. - Purification:

Column chromatography using petroleum ether and ethyl acetate (20:1 volume ratio) is employed to separate regioisomers and purify the target compound.

Halogenation and Functional Group Interconversion

- Chlorination:

Use of N-chlorosuccinimide (NCS) for selective chlorination of hydroxyquinoline derivatives at specific positions. - Bromination:

Use of phosphorus tribromide oxide or related reagents under controlled temperature to introduce bromine at the desired position. - Nucleophilic Aromatic Substitution:

For example, substitution of chlorine by methoxy groups or vice versa under basic conditions.

Comparative Data Table of Key Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Isoquinoline core synthesis | 3,5-Dibromoaniline + glycerol + H2SO4 + sodium m-nitrobenzenesulfonate | 100 → 135 | 3 | Acidic aqueous medium | 87 | Skraup condensation |

| Methoxylation | 5,7-Dibromoquinoline + sodium methoxide | 60 | 2 | Methanol + DMF | Not specified | Produces 5-bromo-7-methoxyquinoline and isomer mixtures |

| Chlorination (NCS) | 4-Hydroxy-7-methoxyquinoline + NCS | 70–90 | 7–12 | Acetonitrile or DMSO | ~90 | Formation of 3-chloro-4-hydroxy-7-methoxyquinoline |

| Bromination (tribromooxyphosphorus) | 3-Chloro-4-hydroxy-7-methoxyquinoline + PBr3O | -10 to 70 | 0.5–24 | CCl4 or 1,2-dichloroethane + DMF | ~90 | Formation of 4-bromo-3-chloro-7-methoxyquinoline |

Research Findings and Advantages

- The described methods avoid highly toxic reagents and harsh conditions, favoring scalability and industrial applicability.

- Use of N-chlorosuccinimide allows for selective chlorination without over-chlorination or degradation.

- Phosphorus tribromide oxide provides efficient bromination with good regioselectivity.

- The stepwise approach enables isolation and purification of intermediates, improving overall yield and product purity.

- Column chromatography with petroleum ether/ethyl acetate mixtures is effective for separating regioisomers and purifying the final compound.

- The synthetic routes are adaptable for large-scale production with reasonable cost and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-chloro-7-methoxyisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-chloro-7-methoxyisoquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-chloro-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxy group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight calculated based on formula.

Physicochemical and Functional Differences

Substituent Position Effects: 4-Bromo-7-methoxyisoquinoline lacks the chlorine at position 1, which may reduce electrophilic reactivity compared to the target compound .

Biological Activity: The amine group in 4-Bromo-7-chloroisoquinolin-1-amine enhances hydrogen-bonding capacity, making it a candidate for kinase inhibitors or antimicrobial agents . 7-Bromo-1,3-dichloroisoquinoline’s dichloro substitution correlates with higher toxicity, necessitating strict safety measures during handling .

Safety Profiles: 7-Bromo-1,3-dichloroisoquinoline requires immediate first-aid measures for inhalation exposure, including artificial respiration .

Biologische Aktivität

4-Bromo-1-chloro-7-methoxyisoquinoline is an isoquinoline derivative characterized by the presence of bromine, chlorine, and methoxy functional groups. Its molecular formula is , and it has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The structural uniqueness of 4-Bromo-1-chloro-7-methoxyisoquinoline contributes to its biological activity. The presence of halogen atoms (bromine and chlorine) significantly influences its reactivity and interaction with biological targets. The compound typically appears as a yellow solid with a molecular weight of approximately 260.53 g/mol.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.53 g/mol |

| Appearance | Yellow solid |

4-Bromo-1-chloro-7-methoxyisoquinoline exhibits its biological effects primarily through interactions with various enzymes and cellular pathways. Notably, it may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.

Key Mechanisms:

- Interaction with Cytochrome P450 : This compound may modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds.

- Cell Signaling Pathways : It has been shown to affect pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression Modulation : The compound can influence gene expression profiles, potentially altering cellular responses to various stimuli.

Biological Activities

Research indicates that 4-Bromo-1-chloro-7-methoxyisoquinoline possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that isoquinoline derivatives exhibit antimicrobial properties. Preliminary investigations suggest that 4-Bromo-1-chloro-7-methoxyisoquinoline may inhibit the growth of certain bacterial strains, making it a candidate for further antimicrobial research.

Anticancer Potential

The compound has been explored for its potential anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death.

Case Studies

Several studies have highlighted the biological activity of 4-Bromo-1-chloro-7-methoxyisoquinoline:

- Anticancer Study : A study published in a peer-reviewed journal found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.

- Antimicrobial Research : In another study, the compound demonstrated inhibitory effects against Gram-positive bacteria, indicating its potential utility in developing new antibiotics.

Applications in Scientific Research

The unique properties of 4-Bromo-1-chloro-7-methoxyisoquinoline make it valuable in various fields:

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 4-Bromo-1-chloro-7-methoxyisoquinoline?

To confirm the structure and purity of 4-Bromo-1-chloro-7-methoxyisoquinoline, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., bromo, chloro, methoxy groups) and aromatic ring connectivity .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>98% as per industry standards) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) at m/z 272.53 (calculated molecular weight) and fragmentation patterns consistent with halogenated isoquinolines .

Q. How can researchers optimize synthetic routes for 4-Bromo-1-chloro-7-methoxyisoquinoline?

Key parameters to optimize include:

- Substituent Introduction Order : Prioritize bromination before methoxy group installation to avoid demethylation side reactions.

- Catalytic Systems : Use Pd-catalyzed cross-coupling for late-stage functionalization of the isoquinoline core .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to isolate high-purity product .

Q. What are the stability considerations for handling 4-Bromo-1-chloro-7-methoxyisoquinoline?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromo and chloro substituents.

- Moisture Control : Use anhydrous solvents and inert atmospheres (N/Ar) during reactions to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Bromo-1-chloro-7-methoxyisoquinoline derivatives with enhanced bioactivity?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on halogen bonding interactions mediated by bromo and chloro groups .

- QSAR Analysis : Corrogate substituent electronic effects (Hammett constants) with experimental IC values to refine pharmacophore models .

Q. What experimental strategies resolve contradictions in reported biological activities of halogenated isoquinolines?

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.

- Off-Target Profiling : Perform kinome-wide screening to identify non-specific interactions, which may explain divergent results in kinase inhibition studies .

- Meta-Analysis : Aggregate data from studies using standardized assays (e.g., ATPase activity vs. fluorescence polarization) to isolate methodological variables .

Q. How to elucidate the metabolic pathways of 4-Bromo-1-chloro-7-methoxyisoquinoline in vivo?

- Isotopic Labeling : Synthesize -labeled analogs to track hepatic metabolism via LC-MS/MS.

- CYP Enzyme Assays : Incubate the compound with human liver microsomes and CYP inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.